5-Cyclohexyl-4-((4-methoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol
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Overview
Description
5-Cyclohexyl-4-((4-methoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol is a compound that belongs to the class of 1,2,4-triazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclohexyl-4-((4-methoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol typically involves the condensation of 4-methoxybenzaldehyde with 4-amino-5-cyclohexyl-4H-1,2,4-triazole-3-thiol under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and catalyst concentration can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
5-Cyclohexyl-4-((4-methoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol can undergo various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The imine group can be reduced to form amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, sodium hypochlorite, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential antimicrobial, antifungal, and anticancer agent.
Medicine: Investigated for its potential use in drug development due to its biological activities.
Industry: Used in the development of new materials with specific properties such as corrosion resistance or enhanced mechanical strength.
Mechanism of Action
The mechanism of action of 5-Cyclohexyl-4-((4-methoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, its antimicrobial activity may be due to the inhibition of key enzymes involved in bacterial cell wall synthesis.
Comparison with Similar Compounds
Similar Compounds
- 4-((4-Methoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol
- 5-Cyclohexyl-4-amino-4H-1,2,4-triazole-3-thiol
- 4-Methoxybenzaldehyde derivatives
Uniqueness
5-Cyclohexyl-4-((4-methoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol is unique due to the presence of both cyclohexyl and methoxybenzylidene groups, which can impart distinct biological and chemical properties. These structural features can enhance its binding affinity to molecular targets and improve its overall efficacy in various applications.
Properties
Molecular Formula |
C16H20N4OS |
---|---|
Molecular Weight |
316.4 g/mol |
IUPAC Name |
3-cyclohexyl-4-[(E)-(4-methoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C16H20N4OS/c1-21-14-9-7-12(8-10-14)11-17-20-15(18-19-16(20)22)13-5-3-2-4-6-13/h7-11,13H,2-6H2,1H3,(H,19,22)/b17-11+ |
InChI Key |
OKWSNOMJJHBXTR-GZTJUZNOSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=N/N2C(=NNC2=S)C3CCCCC3 |
Canonical SMILES |
COC1=CC=C(C=C1)C=NN2C(=NNC2=S)C3CCCCC3 |
Origin of Product |
United States |
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